Ethyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a triazoloquinoxaline derivative featuring a benzoate ester core linked via an acetamido-sulfanyl bridge to a 1-(propan-2-yl)-substituted [1,2,4]triazolo[4,3-a]quinoxaline moiety. The isopropyl substituent likely enhances lipophilicity, influencing membrane permeability and metabolic stability compared to aromatic substituents.
Properties
IUPAC Name |
ethyl 4-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-4-31-23(30)15-9-11-16(12-10-15)24-19(29)13-32-22-21-27-26-20(14(2)3)28(21)18-8-6-5-7-17(18)25-22/h5-12,14H,4,13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZWICSCVVHVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the triazoloquinoxaline core. This can be achieved through the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The resulting intermediate is then subjected to further reactions to introduce the ethyl ester and benzoate groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Ethyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. For example, it may intercalate into DNA, disrupting the replication process and leading to cell death . It may also interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(2-{[1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate (F989-0833)
- Molecular Formula : C₂₇H₂₃N₅O₃S
- Molecular Weight : 497.58 g/mol
- Substituent: 4-methylphenyl on the triazoloquinoxaline ring.
- This contrasts with the aliphatic isopropyl group in the target compound, which may improve solubility in nonpolar environments .
Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 9)
- Molecular Formula: C₂₀H₁₇F₄NO₄
- Molecular Weight : 413.35 g/mol
- Substituent: Tetrafluoropropanyloxy linker with an acetylphenylamino group.
- Key Features : Fluorination enhances metabolic stability and bioavailability. The acetylphenyl group introduces hydrogen-bonding capacity, differing from the sulfanyl-acetamido linker in the target compound. Reported as a yellow oil with 71% synthetic yield .
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 38)
- Molecular Formula : C₂₀H₂₃F₄N₅O₄
- Molecular Weight : 460.42 g/mol
- Substituent : Pyrazole carboxamide with tetrafluoropropanyloxy linker.
- Key Features : The pyrazole ring offers additional hydrogen-bonding sites, while the carboxamide group improves water solubility. Synthesized as a pink solid with 58% yield .
Comparative Analysis
Table 1: Key Properties of Ethyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate and Analogues
*Estimated based on structural analogy to F989-0833.
Substituent Effects
- Lipophilicity : The isopropyl group in the target compound likely confers higher logP values compared to the 4-methylphenyl group in F989-0833, favoring passive diffusion across biological membranes.
- Synthetic Accessibility : The 4-methylphenyl derivative (F989-0833) may require palladium-catalyzed coupling for aryl introduction, whereas the isopropyl group could be added via simpler alkylation steps, akin to methods in .
- Biological Activity: Triazoloquinoxaline derivatives are often screened using cytotoxicity assays (e.g., Mosmann’s MTT assay ), though specific data for these compounds are unavailable in the provided evidence.
Functional Group Contributions
- Sulfanyl-Acetamido Linker: Present in both the target compound and F989-0833, this group may act as a hydrogen-bond donor/acceptor, critical for target engagement.
- Fluorinated Linkers (Compounds 9 and 38) : Improve metabolic stability and electron-withdrawing effects, altering reactivity compared to the sulfur-based linker in the target compound.
Biological Activity
Ethyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a synthetic compound belonging to the class of triazoloquinoxaline derivatives. These compounds are recognized for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves aromatic nucleophilic substitution. The process includes the reaction of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline with various amines and triazole-2-thiol under controlled conditions to yield the desired product. The following table summarizes key synthetic routes:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline + amine | Reflux in solvent | High |
| 2 | Intermediate + triazole-2-thiol | Reflux in solvent | Moderate |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. Compounds with similar structures have demonstrated significant inhibitory effects on various enzymes and pathways involved in cellular proliferation and survival.
Antiviral Activity
Research indicates that quinoxaline derivatives exhibit antiviral properties by interfering with viral replication processes. Ethyl 4-(2-{...}) has shown promise in inhibiting viral entry and replication in vitro. For instance, studies have reported an effective concentration (EC50) against specific viruses comparable to known antiviral agents .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial effects against a range of bacterial and fungal strains. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways. Preliminary results suggest that it exhibits potent antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .
Anticancer Activity
The anticancer potential of Ethyl 4-(2-{...}) stems from its ability to intercalate DNA and inhibit topoisomerase enzymes. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The following table summarizes the IC50 values observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | DNA intercalation |
| MCF-7 | 20 | Topoisomerase inhibition |
| A549 | 18 | Apoptosis induction |
Case Studies
Several case studies have documented the efficacy of Ethyl 4-(2-{...}) in preclinical models:
- Antiviral Efficacy Against TMV : In a study involving Tobacco Mosaic Virus (TMV), derivatives showed significant protective effects with EC50 values ranging from 133.0 mg/mL to 287.1 mg/mL, outperforming some conventional antiviral treatments .
- Antibacterial Properties : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited MIC values as low as 5 µg/mL against resistant strains like MRSA .
- Anticancer Studies : In xenograft models using human cancer cells, treatment with Ethyl 4-(2-{...}) resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for further development as an anticancer agent .
Q & A
Q. What are the key considerations for designing a synthesis pathway for Ethyl 4-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Heterocycle Formation : React 1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with chloroacetyl chloride to introduce the sulfanylacetamido group.
Esterification : Couple the intermediate with ethyl 4-aminobenzoate under Schotten-Baumann conditions.
Critical parameters include temperature control (reflux in anhydrous THF), stoichiometric ratios, and purification via flash chromatography (silica gel, ethyl acetate/hexane). Monitor intermediates using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (>95%) .
Q. Which analytical techniques are essential for confirming the structural identity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : ¹H/¹³C NMR to verify the triazoloquinoxaline core (δ 8.2–8.9 ppm for aromatic protons) and ester group (δ 4.3–4.5 ppm for ethyl CH₂).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 463.51 (C₂₃H₂₁N₅O₄S).
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- IR Spectroscopy : Validate the amide C=O stretch (~1680 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize assays aligned with the structural motifs:
- Anticancer Activity : MTT assay against human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or tubulin polymerization using fluorescence-based assays.
- Antimicrobial Screening : Microdilution assays (MIC) against Gram-positive/negative bacteria.
Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs for statistical validity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound’s bioactivity?
- Methodological Answer : Focus on modular substitutions:
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Address discrepancies through:
Standardized Assay Conditions : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times.
Orthogonal Validation : Confirm cytotoxicity via ATP-based assays (CellTiter-Glo) alongside MTT.
Metabolic Stability Testing : Assess compound degradation in culture media (LC-MS/MS).
For example, conflicting IC₅₀ in MCF-7 cells may stem from differential P-glycoprotein expression; use verapamil (P-gp inhibitor) as a co-treatment .
Q. How can researchers elucidate the mechanism of action for this compound’s anticancer activity?
- Methodological Answer : Employ a multi-omics approach:
- Proteomics : SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells.
- Transcriptomics : RNA-seq to map apoptosis-related pathways (e.g., BAX/BCL-2 ratio).
- Cellular Imaging : Confocal microscopy with fluorogenic caspase-3/7 probes.
Cross-reference with kinome-wide profiling (KinomeScan) to pinpoint kinase targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
